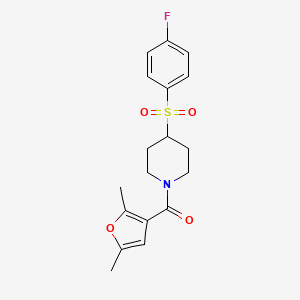

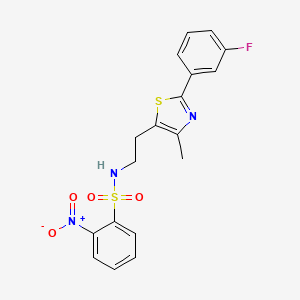

![molecular formula C15H14N2O2S B2734930 N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-49-1](/img/structure/B2734930.png)

N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thienoquinoline carboxamide-chalcone derivatives, which includes “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide”, involves the cyclization of acylated chalcones and 2-mercaptoquinoline-3-carbaldehyde in DMF with K2CO3 .Molecular Structure Analysis

The molecular formula of “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide” is C15H14N2O2S . The molecular weight is 286.35 .Applications De Recherche Scientifique

Synthesis of Novel Pharmaceuticals

The thieno[2,3-b]quinoline moiety, which is part of the structure of “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide”, has been used in the design of novel pharmaceutical therapies . This suggests that the compound could potentially be used in the development of new drugs.

Production of Enaminones

Enaminones are versatile synthons with a wide range of synthetic applications . The thieno[2,3-b]quinoline moiety can be used to produce enaminones, which can then be used to synthesize a variety of naturally occurring alkaloids and pharmaceutical drugs .

Anti-Cancer Research

A compound structurally similar to “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide”, known as 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1), has been studied for its effects on ovarian cancer cell lines . This suggests that “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide” could potentially have similar anti-cancer properties.

Glycosphingolipid Expression

The aforementioned Compound 1 has been found to impact glycosphingolipid (GSL) expression in cancer stem cells . GSLs are a type of lipid that play a crucial role in various cellular functions, including cell-cell interaction, cell growth, and differentiation . This suggests that “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide” could potentially be used to study or manipulate GSL expression.

Cytotoxicity Studies

The effect of Compound 1 on the cytotoxicity of ovarian cancer cell lines has been studied . Cytotoxicity refers to the quality of being toxic to cells. Therefore, “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide” could potentially be used in cytotoxicity studies.

Apoptosis Induction

Compound 1 has been found to induce apoptosis in ovarian cancer cell lines . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. This suggests that “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide” could potentially be used to induce apoptosis in various types of cells.

Mécanisme D'action

Thienoquinolines, including “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide”, have exhibited promising antiproliferative effects against all tested cell lines and significant activity as EGFR inhibitors . The binding mode of the best EGFR inhibitor in the EGFR active site revealed that the thienoquinoline ring occupied the ATP-binding site while the chalcone moiety is located in the allosteric site and is responsible for the enhanced activity of these compounds .

Propriétés

IUPAC Name |

N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-19-7-6-16-14(18)13-9-11-8-10-4-2-3-5-12(10)17-15(11)20-13/h2-5,8-9H,6-7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMJBPQOQSVNOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

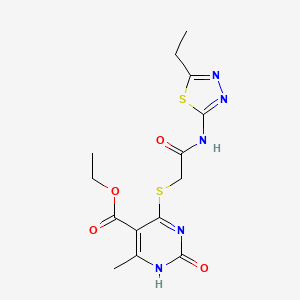

![1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2734848.png)

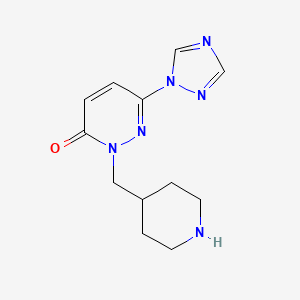

![9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734856.png)

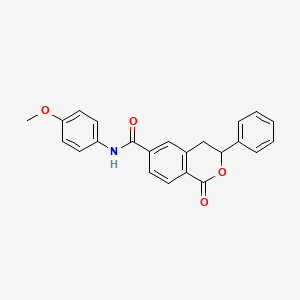

![N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734862.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2734866.png)

![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2734867.png)

![2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2734868.png)